![molecular formula C14H9FN2S2 B2874771 4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-30-4](/img/structure/B2874771.png)
4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
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Description
4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiadiazole derivative that has been shown to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Anticancer Activity
4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide: and its derivatives have been studied for their potential as anticancer agents. The 1,3,4-thiadiazole moiety is particularly significant due to its structural similarity to pyrimidine, which is part of the nucleic acid bases. This structural resemblance allows these compounds to interfere with DNA replication processes, potentially inhibiting the proliferation of cancer cells .
Antimicrobial Properties
Research has indicated that thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. These properties make them valuable in the development of new antibiotics and antiseptics, addressing the growing concern of antibiotic resistance .
Agricultural Applications
In agriculture, thiadiazole derivatives can be used to develop new pesticides and fungicides. Their ability to disrupt bacterial and fungal DNA replication makes them effective in controlling various plant diseases, contributing to crop protection and yield improvement .
Material Science
The chemical structure of thiadiazole derivatives lends itself to the creation of novel materials with specific properties. These materials can be used in the development of sensors, coatings, and other applications that require precise molecular engineering .
Chemical Industry
In the chemical industry, the synthesis of thiadiazole derivatives, including 4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide , is crucial for creating intermediates and final products with desired properties. These compounds can be used in the synthesis of dyes, resins, and other industrial chemicals .
Biochemical Research
Thiadiazole derivatives are used in biochemical research to study enzyme inhibition, receptor binding, and other cellular processes. Their interaction with biological molecules can provide insights into the mechanisms of diseases and the development of therapeutic drugs .
properties
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCLGFCNYWVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide |
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